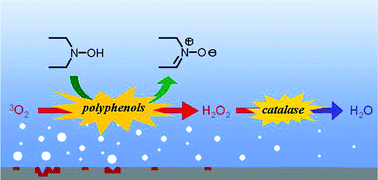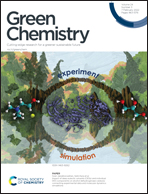Natural polyphenols as safe alternatives to hydroquinone for the organocatalyzed reduction of dioxygen dissolved in water by diethylhydroxylamine (DEHA)†
Green Chemistry Pub Date: 2012-02-09 DOI: 10.1039/C2GC16503A
Abstract
Reduction of dioxygen dissolved in water by diethylhydroxylamine (DEHA) in the presence of hydroquinones or quinones as organocatalysts is investigated with regard to reaction rate and catalyst turnover. Eleven p-benzoquinone derivatives bearing various electron-donating, electron-withdrawing and bulky substituents are studied. The catalytic activity of four benzenediols (hydroquinone, resorcinol, catechol and 4-tert-butylcatechol) and of four benzenetriols (hydroxyquinol, phloroglucinol, pyrogallol and 5-tert-butylpyrogallol) is compared. Mechanistic and kinetic studies indicate that the rate-determining step is the regeneration of hydroquinones through the reduction of the corresponding benzoquinones by DEHA. Then, eight natural polyphenols are tested as alternative catalysts to the potential carcinogen hydroquinone. Four of them (purpurin, myricetin, gallic acid and propyl gallate) exhibit some catalytic activity and gallic acid is shown to be even more efficient than hydroquinone itself. A further improvement of the catalytic system is achieved by adding catalase to disproportionate the generated hydrogen peroxide, which is detrimental for the catalyst. Thus, the oxygen scavenging system DEHA–gallic acid–catalase is found to be not only greener but also more efficient than the current system DEHA–hydroquinone since it gives water instead of hydrogen peroxide as the final reduction product of dioxygen.

Recommended Literature
- [1] Pt nanocluster size effects in the hydrogen evolution reaction: approaching the theoretical maximum activity†
- [2] Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†
- [3] Selective detection of dopamine using a combined permselective film of electropolymerized (poly-tyramine and poly-pyrrole-1-propionic acid) on a boron-doped diamondelectrode
- [4] Viscous bouncing†
- [5] Prediction of outer membrane proteins by combining the position- and composition-based features of sequence profiles†
- [6] Back cover
- [7] An unusual phase sequence of iso liq-blue phase-smectic A observed for novel binaphthyl mesogenic derivatives†
- [8] Effect of ammonium groups on the properties of anion conductive membranes based on partially fluorinated aromatic polymers†
- [9] Prediction and realisation of high mobility and degenerate p-type conductivity in CaCuP thin films†
- [10] Chlorine-induced degradation in SOFCs operating with biogas†










